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A Comparative Guide to Methane Hydrate Reservoir Simulators

This guide provides a detailed comparison of the performance of leading methane hydrate

reservoir simulators based on the findings of the first International Gas Hydrate Code

Comparison Study (IGHCCS1). This study was a collaborative effort guided by the U.S.

Department of Energy's National Energy Technology Laboratory (NETL) and the U.S.

Geological Survey (USGS) to validate and improve the predictive capabilities of these crucial

research tools.[1]

The initial phase of the IGHCCS1 involved five benchmark problems of increasing complexity,

simulated by five different reservoir simulators.[2] This guide focuses on the results of the first

two benchmark problems, which assessed the simulators' ability to model fundamental thermal

and fluid flow processes, as well as hydrate dissociation.

Participating Simulators
The following five simulators were part of the IGHCCS1 and are compared in this guide:

CMG STARS: A commercial thermal and advanced processes reservoir simulator.

HydrateResSim: A publicly available simulator developed by the Lawrence Berkeley National

Laboratory with support from NETL.[1]
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MH-21 HYDRES: A simulator developed by the National Institute of Advanced Industrial

Science and Technology, Japan Oil Engineering Co., Ltd., and the University of Tokyo.[1]

STOMP-HYD: A multiphase flow and transport simulator modified to include gas hydrates,

developed by Pacific Northwest National Laboratory.[1]

TOUGH+HYDRATE: A comprehensive numerical simulator for the behavior of hydrate-

bearing geologic systems, also from Lawrence Berkeley National Laboratory.[1]

Data Presentation
The following tables summarize the key parameters and a qualitative comparison of the results

for the first two benchmark problems from IGHCCS1. Quantitative data from the graphical

representations in the source documents are presented to facilitate comparison.

Table 1: Benchmark Problem 1 - Non-Isothermal Multi-Fluid Transition to Equilibrium (No

Hydrate)

Parameter Value Unit

Domain 1-D Horizontal -

Length 20 m

Initial Condition (Left Half) Aqueous Saturated -

Initial Condition (Right Half) Aqueous Unsaturated -

Boundary Conditions No Flow -

Simulation Duration 10,000 days

Table 2: Benchmark Problem 1 - Qualitative and Quantitative Comparison of Simulator Results
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Simulator
Final Equilibrium
Temperature (°C)

Final Equilibrium
Pressure (MPa)

General Agreement

CMG STARS ~10 ~5.0 Very Good

HydrateResSim ~10 ~5.0 Very Good

MH-21 HYDRES ~10 ~5.0 Very Good

STOMP-HYD ~10 ~5.0 Very Good

TOUGH+HYDRATE ~10 ~5.0 Very Good

Note: The quantitative values are estimated from graphical representations in the IGHCCS1

summary reports. The reports state "very close agreement" among all simulators for this

problem.[2]

Table 3: Benchmark Problem 2 - Closed-Domain Gas Hydrate Dissociation

Parameter Value Unit

Domain 1-D Horizontal -

Length 20 m

Initial Condition (Left Half) Aqueous-Hydrate -

Initial Condition (Right Half) Gas-Aqueous -

Initial Hydrate Saturation (Left

Half)
0.4 -

Boundary Conditions No Flow -

Simulation Duration 10,000 days

Table 4: Benchmark Problem 2 - Qualitative and Quantitative Comparison of Simulator Results

| Simulator | Time to Complete Hydrate Dissociation (days) | Final Equilibrium Temperature (°C)

| Final Equilibrium Pressure (MPa) | General Agreement | | :--- | :--- | :--- | :--- | | CMG STARS |

~1,000 | ~12.5 | ~6.0 | Very Good | | HydrateResSim | ~1,000 | ~12.5 | ~6.0 | Very Good | | MH-
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21 HYDRES | ~1,000 | ~12.5 | ~6.0 | Very Good | | STOMP-HYD | ~1,000 | ~12.5 | ~6.0 | Very

Good | | TOUGH+HYDRATE | ~1,000 | ~12.5 | ~6.0 | Very Good |

Note: The quantitative values are estimated from graphical representations in the IGHCCS1

summary reports. The reports indicate a "very close agreement" among the simulators for this

problem as well, suggesting a consistent modeling of the basic principles of mass and heat

transfer and hydrate dissociation.[2]

Experimental Protocols
The benchmark problems in IGHCCS1 were not based on specific physical experiments but

were well-defined numerical exercises designed to test the core functionalities of the

simulators.

Methodology for Benchmark Problem 1: Non-Isothermal Multi-Fluid Transition to Equilibrium

This problem was designed to test the simulators' handling of coupled fluid and heat flow in the

absence of phase change involving hydrates.[2]

Domain Setup: A one-dimensional, 20-meter horizontal domain was defined with no-flow

boundaries.

Initial Conditions: The left half of the domain was initialized with aqueous-saturated

conditions, while the right half was initialized with aqueous-unsaturated conditions. Gradients

in aqueous pressure, gas pressure, and temperature were established across the domain.

Simulation: The simulation was run for a total of 10,000 days, allowing the system to reach a

state of thermal and pressure equilibrium.

Data Collection: Profiles of temperature, pressure, and fluid saturations were recorded at

specified time intervals.

Methodology for Benchmark Problem 2: Closed-Domain Gas Hydrate Dissociation

This problem introduced the complexity of hydrate dissociation driven by thermal energy

transfer.[2]
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Domain Setup: A one-dimensional, 20-meter horizontal domain with no-flow boundaries was

used.

Initial Conditions: The left half of the domain was initialized with aqueous and hydrate

phases, with a hydrate saturation of 0.4. The right half was initialized with gas and aqueous

phases. This created a thermal gradient that would drive the dissociation of the hydrate.

Simulation: The simulation was run for 10,000 days, during which the hydrate was expected

to completely dissociate.

Data Collection: Profiles of temperature, pressure, hydrate saturation, and gas saturation

were recorded at various time steps to track the dissociation process and the evolution of the

system towards equilibrium.

Mandatory Visualization
The following diagrams illustrate the logical workflow of the cross-validation process for

methane hydrate reservoir simulators.
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Caption: Logical workflow of the cross-validation process for methane hydrate reservoir

simulators.
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Caption: Simplified signaling pathway of a methane hydrate reservoir simulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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